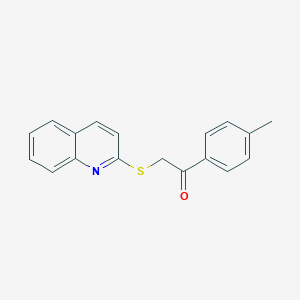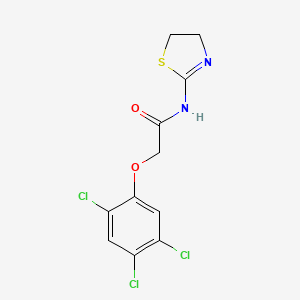
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized by scientists at Merck & Co. in the 1980s and has since been widely used in scientific research.
作用機序
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone binds to the NMDA receptor at a site that is distinct from the glutamate binding site. By binding to this site, this compound prevents the influx of calcium ions into the cell, which ultimately leads to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a key process involved in learning and memory. It has also been shown to induce neuronal cell death in certain circumstances.
実験室実験の利点と制限
One advantage of using 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor inhibition without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored.
将来の方向性
There are many potential future directions for research involving 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone. One area of interest is the study of the role of NMDA receptors in depression and anxiety disorders. Another potential area of research is the development of new drugs that target the NMDA receptor, with the goal of improving treatment options for neurological disorders. Finally, there is also interest in the use of this compound as a tool for studying the role of the NMDA receptor in the development of addiction.
合成法
The synthesis of 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone involves the reaction of 2-chloroquinoline with 4-methylphenylmagnesium bromide, followed by the addition of ethyl chloroacetate and sodium ethoxide. The resulting intermediate is then treated with thioacetic acid to yield this compound.
科学的研究の応用
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone has been used in a variety of scientific research applications, including the study of NMDA receptors and their role in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in the study of pain management and addiction.
特性
IUPAC Name |
1-(4-methylphenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-8-15(9-7-13)17(20)12-21-18-11-10-14-4-2-3-5-16(14)19-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUJYUAPUEZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)

![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)


![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)

![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)

![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)